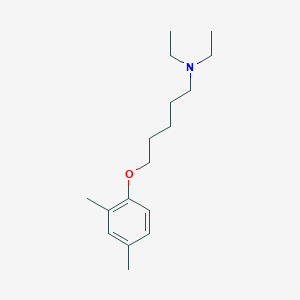![molecular formula C21H30N2O B5110596 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that exhibits a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The mechanism of action of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine is complex and involves multiple receptor systems. It has been shown to act as a potent 5-HT1A receptor agonist, which leads to an increase in serotonin neurotransmission. This increase in serotonin neurotransmission is believed to be responsible for its anxiolytic and antidepressant effects. It also exhibits moderate affinity for dopamine D2 receptors, which leads to a decrease in dopamine neurotransmission. This decrease in dopamine neurotransmission is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine are complex and depend on the dose and duration of treatment. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been shown to modulate the activity of the immune system, which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine is its potent and selective pharmacological activity. It exhibits a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, which make it a promising candidate for the development of new drugs for the treatment of psychiatric disorders. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine. One of the main areas of interest is the development of new drugs based on this compound for the treatment of psychiatric disorders. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its effects on other physiological systems, such as the cardiovascular system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and toxicity profile.
Synthesis Methods
The synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine involves the reaction of 1-(4-bromomethylphenyl)-4-isopropenyl-1-cyclohexene with 3-methoxyaniline in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed coupling reaction, which results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as NMR spectroscopy.
Scientific Research Applications
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has been shown to act as a potent 5-HT1A receptor agonist, which is believed to be responsible for its anxiolytic and antidepressant effects. It also exhibits moderate affinity for dopamine D2 receptors, which is thought to be responsible for its antipsychotic effects.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-17(2)19-9-7-18(8-10-19)16-22-11-13-23(14-12-22)20-5-4-6-21(15-20)24-3/h4-7,15,19H,1,8-14,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLJCLZBDJQLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
